molecular formula C25H22N4O6 B2828300 methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate CAS No. 923192-46-5

methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B2828300
CAS No.: 923192-46-5
M. Wt: 474.473
InChI Key: JTQNLDBKUUWGJT-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core substituted with a 4-methoxybenzyl group at position 3 and a methyl benzoate ester linked via an acetylated amino group at position 2.

Properties

CAS No.

923192-46-5

Molecular Formula

C25H22N4O6

Molecular Weight

474.473

IUPAC Name

methyl 4-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H22N4O6/c1-34-19-11-5-16(6-12-19)14-29-23(31)22-20(4-3-13-26-22)28(25(29)33)15-21(30)27-18-9-7-17(8-10-18)24(32)35-2/h3-13H,14-15H2,1-2H3,(H,27,30)

InChI Key

JTQNLDBKUUWGJT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C25H22N4O6C_{25}H_{22}N_{4}O_{6} and a molecular weight of approximately 474.5 g/mol. Its structure includes:

  • A methoxybenzyl moiety
  • A pyrido-pyrimidine core
  • An acetamido group

These functional groups contribute to its unique chemical properties and potential biological activities.

Preliminary studies suggest that this compound interacts with specific molecular targets such as enzymes or receptors. The primary mechanisms include:

  • Inhibition of Dihydrofolate Reductase (DHFR) :
    • DHFR is crucial for DNA synthesis and repair by converting dihydrofolate to tetrahydrofolate. Inhibition leads to reduced nucleotide synthesis, particularly affecting rapidly dividing cells such as cancer cells .
  • Tyrosine Kinase Inhibition :
    • The compound may also act on various kinases involved in cell signaling pathways that regulate cell growth and differentiation. This could have implications for cancer therapy and other proliferative disorders .

Antimicrobial Activity

Research indicates that derivatives of pyrido-pyrimidine compounds exhibit antimicrobial properties. Studies have shown that related compounds can inhibit bacterial growth and show activity against various pathogens, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the pyrido-pyrimidine class:

StudyFindings
Shnute et al. (2008)Identified antimicrobial properties in thieno[3,2-d]pyrimidine derivatives.
Gineinah et al. (2013)Reported antiproliferative effects against cancer cell lines using similar structures.
Chakraborti et al. (2003)Demonstrated phosphodiesterase inhibition leading to neurotropic effects.

These findings highlight the therapeutic potential of this compound and its analogs.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with similar pyrido-pyrimidine derivatives is useful:

Compound NameMolecular FormulaKey Features
Compound AC24H21N5O5Lacks methoxy group; different biological activity
Compound BC25H23N5O6Additional hydroxyl group; enhanced solubility
Compound CC26H24N6O7Contains nitrogen heterocycles; different pharmacological profiles

This comparison emphasizes the distinct structural attributes of this compound that may influence its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with pyridopyrimidine derivatives and related heterocycles. Key comparisons include:

Compound Name / ID Core Structure Substituents Key Properties/Activities
Target Compound Pyrido[3,2-d]pyrimidine 4-Methoxybenzyl (position 3); methyl benzoate ester (position 4) Not explicitly reported; inferred polarity and kinase inhibition potential
Rapa (Reference Compound) Pyrido[3,2-d]pyrimidine Undisclosed substituents (likely analogous core) Bioactivity linked to kinase modulation
Example 53 (Patent Compound) Pyrazolo[3,4-d]pyrimidine Fluorophenyl, benzamide groups Anticancer activity (implied by patent context)
Compound 1 and 7 (NMR Study) Pyrido[3,2-d]pyrimidine Varied substituents in regions A and B Similar NMR profiles except regions A/B

Key Observations :

  • Core Heterocycle : The pyrido[3,2-d]pyrimidine core in the target compound and Rapa suggests shared electronic properties, whereas the pyrazolo[3,4-d]pyrimidine core in Example 53 introduces distinct ring strain and hydrogen-bonding capabilities.
  • Substituent Impact : The 4-methoxybenzyl group in the target compound likely enhances lipophilicity compared to simpler alkyl substituents. In contrast, the fluorophenyl and benzamide groups in Example 53 may improve target selectivity in biological systems .
  • NMR Profiling: Compounds 1 and 7 demonstrate that minor substituent changes (e.g., in regions A/B) significantly alter chemical shifts, implying that the target’s methoxy and benzoate groups could influence binding interactions or solubility.
Physicochemical and Computational Comparisons
  • Lumping Strategy : The lumping approach groups compounds with analogous cores (e.g., pyridopyrimidines) for predictive modeling. However, the target’s unique 4-methoxybenzyl and benzoate substituents may necessitate separate analysis to avoid oversimplification.
  • Graph-Based Similarity: Graph-theoretical methods highlight the pyridopyrimidine scaffold as a critical node. Substituent differences (e.g., acetylated amino vs. fluorophenyl) reduce similarity scores, aligning with Example 53’s distinct bioactivity .

Research Implications

  • Drug Design : The target’s pyridopyrimidine core and substituents position it as a candidate for kinase inhibitor optimization. Comparative NMR data and lumping strategies support rational substituent modification.
  • Computational Tools : Graph-based comparisons are critical for identifying structural analogs with shared bioactivity, though the target’s complexity may challenge traditional bit-vector methods.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate?

  • Methodology : Multi-step synthesis typically involves cyclization of pyrido[3,2-d]pyrimidine precursors, followed by acetylation and coupling with methyl 4-aminobenzoate. Key steps include:

  • Use of dimethylformamide (DMF) or dichloromethane as solvents.
  • Catalysts like triethylamine or pyridine for facilitating condensation reactions.
  • Monitoring via thin-layer chromatography (TLC) to track intermediate formation .
    • Optimization : Reaction temperature (often 60–80°C) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of pyrimidine core to acetylating agent) are critical for yield optimization (typically 50–70% after purification) .

Q. How is the compound characterized to confirm structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify aromatic protons (δ 7.2–8.5 ppm), methyl ester groups (δ 3.8–4.0 ppm), and amide linkages (δ 10–12 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z ~500–520 for the parent compound) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 column) using acetonitrile/water gradients .

Q. What preliminary biological activities are associated with this compound?

  • Screening : In vitro assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values.
  • Mechanistic Clues : Pyrido[3,2-d]pyrimidine derivatives often inhibit kinases or DNA topoisomerases. Dose-dependent cytotoxicity (e.g., IC50_{50} = 10–50 µM) may suggest similar pathways .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in final coupling steps?

  • Challenges : Poor solubility of intermediates or steric hindrance during amide bond formation.
  • Solutions :

  • Use of coupling agents like HATU or EDCI to improve reaction efficiency.
  • Solvent optimization (e.g., DMF with 5% LiCl to enhance solubility) .
    • Validation : Comparative studies using 1H^1H NMR to track byproduct formation (e.g., unreacted starting materials) .

Q. How do structural modifications (e.g., substitution on the benzyl group) impact biological activity?

  • SAR Studies :

  • Replace the 4-methoxybenzyl group with halogenated (e.g., 4-fluorophenyl) or bulkier substituents (e.g., 3,4-dimethylphenyl).
  • Evaluate changes in enzyme inhibition (e.g., kinase assays) or cellular uptake via logP measurements .
    • Data Interpretation : Reduced activity with bulky groups may indicate steric interference with target binding pockets .

Q. What strategies resolve contradictions in reported solubility and stability data?

  • Case Example : Discrepancies in aqueous solubility (e.g., <0.1 mg/mL vs. 1 mg/mL).
  • Approach :

  • Standardize pH conditions (e.g., phosphate buffer at pH 7.4) for solubility testing.
  • Use dynamic light scattering (DLS) to assess aggregation tendencies .
    • Validation : Cross-reference with differential scanning calorimetry (DSC) to detect polymorphic forms affecting stability .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) to purified enzymes (e.g., EGFR kinase).
  • Molecular Dynamics (MD) Simulations : Model interactions with ATP-binding pockets of kinases .
    • Outcome : Identification of critical hydrogen bonds (e.g., between the amide group and kinase active site) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to minimize off-target effects?

  • Protocol :

  • Use a range of concentrations (0.1–100 µM) in cell viability assays (MTT or Alamar Blue).
  • Include positive controls (e.g., staurosporine for apoptosis) and negative controls (DMSO vehicle).
    • Statistical Analysis : EC50_{50} calculation via nonlinear regression (e.g., GraphPad Prism) .

Q. What computational tools predict metabolic liabilities of this compound?

  • In Silico Methods :

  • SwissADME : Predict cytochrome P450 metabolism (e.g., demethylation of the methoxy group).
  • Meteor Nexus : Identify potential glutathione adducts from reactive intermediates .

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